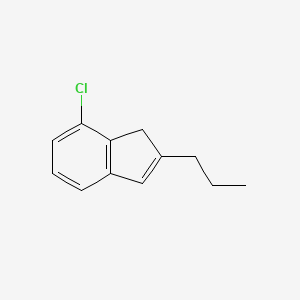

7-Chloro-2-propyl-1H-indene

Description

BenchChem offers high-quality 7-Chloro-2-propyl-1H-indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-propyl-1H-indene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-propyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl/c1-2-4-9-7-10-5-3-6-12(13)11(10)8-9/h3,5-7H,2,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVNTDPVZHMJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662781 | |

| Record name | 7-Chloro-2-propyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-23-6 | |

| Record name | 7-Chloro-2-propyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Chloro-2-propyl-1H-indene chemical properties

An In-Depth Technical Guide to the Chemical Properties of 7-Chloro-2-propyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-propyl-1H-indene is a substituted indene derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. The indene framework is a versatile scaffold found in various biologically active compounds and is a crucial ligand in metallocene catalysts. The presence of a chloro-substituent on the aromatic ring and a propyl group on the five-membered ring suggests a unique combination of electronic and steric properties.

Direct experimental data for 7-Chloro-2-propyl-1H-indene is notably scarce in publicly accessible literature. Therefore, this technical guide has been meticulously compiled to provide a comprehensive and predictive profile of its chemical properties. By leveraging established principles of physical organic chemistry and drawing comparisons with well-characterized analogous structures, this document offers researchers a robust theoretical foundation to guide future experimental work. Every effort has been made to ground predictions in authoritative data from related compounds, ensuring a scientifically rigorous and practical resource.

Molecular Structure and Nomenclature

The fundamental identity of a chemical compound is rooted in its structure. The nomenclature and structural details provide the unambiguous language by which it is known and visualized.

-

IUPAC Name: 7-Chloro-2-propyl-1H-indene

-

CAS Number: 1003709-23-6[1]

-

Molecular Formula: C₁₂H₁₃Cl

-

Molecular Weight: 192.68 g/mol

Caption: Structure of 7-Chloro-2-propyl-1H-indene.

Predicted Physicochemical Properties

The physical properties of a molecule dictate its behavior in various environments and are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies. The following properties are predicted based on the behavior of indene and its alkylated or chlorinated derivatives.

| Property | Predicted Value | Rationale and Supporting Data |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Unsubstituted indene is a colorless liquid. Halogenation and alkylation can increase the melting point, but it is expected to remain a liquid or a solid with a low melting point at room temperature. |

| Boiling Point | ~230-250 °C at 760 mmHg | The boiling point of indene is 181-182 °C. The addition of a propyl group and a chlorine atom will significantly increase the molecular weight and intermolecular forces (van der Waals and dipole-dipole), thereby raising the boiling point. |

| Melting Point | < 25 °C | Indene has a melting point of -5 to -3 °C. While substitution typically increases the melting point, the asymmetry of this molecule may disrupt crystal lattice packing, keeping the melting point low. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene, chloroform); Insoluble in water. | The hydrocarbon structure makes it highly lipophilic. Its low polarity suggests miscibility with nonpolar and polar aprotic solvents. Like most hydrocarbons, it is expected to have very low water solubility.[2] |

| Density | ~1.05-1.10 g/cm³ at 25 °C | The density of indene is 0.996 g/cm³ at 25 °C. The presence of a heavier chlorine atom is expected to increase the density to slightly above that of water. |

Proposed Synthesis Routes

While a specific, validated synthesis for 7-Chloro-2-propyl-1H-indene is not documented in peer-reviewed journals, established methodologies for constructing substituted indenes allow for the proposal of several plausible synthetic pathways. The key challenge lies in the regioselective introduction of the substituents.

Route 1: Intramolecular Friedel-Crafts Acylation Approach

This is a classic and robust method for forming the indanone core, which can then be converted to the target indene.[3] The synthesis begins with a commercially available, appropriately substituted benzene derivative.

Caption: Proposed synthesis via Friedel-Crafts acylation pathway.

Experimental Protocol (Conceptual):

-

Preparation of 3-(3-Chlorophenyl)hexanoyl chloride: Start with 3-chlorophenylacetic acid. React it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) to form the corresponding acid chloride.

-

Friedel-Crafts Acylation: In a flask cooled to 0 °C, add aluminum chloride (AlCl₃) to a solution of the acid chloride in DCM. Bubble propene gas through the mixture. The acylation is expected to occur para to the chloro group, but regioselectivity could be a challenge.

-

Intramolecular Cyclization (Nazarov Cyclization): The resulting ketone is treated with a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, and heated. This promotes an intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone.[3]

-

Reduction of the Indanone: The ketone group of 7-chloro-2-propyl-1-indanone is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄) in methanol or ethanol.

-

Dehydration to the Indene: The resulting alcohol is dehydrated by heating with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), in a solvent like toluene with a Dean-Stark trap to remove water and drive the reaction to completion, yielding the final product.

Route 2: Palladium-Catalyzed Annulation

Modern organometallic chemistry offers elegant solutions for ring formation. A palladium-catalyzed reaction could construct the indene skeleton in a convergent manner.[4]

Caption: Proposed synthesis via Pd-catalyzed cross-coupling.

This approach would involve the reaction of a pre-formed organometallic reagent derived from a dihalogenated benzene with an appropriate alkyne. For instance, reacting the organozinc derivative of 1-bromo-2-chlorobenzene with pent-1-yne in the presence of a palladium catalyst could potentially form the desired indene structure, although regioselectivity and side reactions would need careful optimization.

Predicted Spectral Data

Spectroscopic analysis is essential for structural elucidation and confirmation. The following data are predicted based on the known spectral characteristics of indene and its derivatives.[5][6]

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Aromatic Protons (3H): ~7.0-7.4 ppm, complex multiplets. The chloro-substituent will influence the shifts. Vinylic Proton (1H, at C3): ~6.5-6.8 ppm, likely a triplet or doublet of doublets due to coupling with the C1 methylene protons. Allylic Protons (2H, at C1): ~3.3-3.5 ppm, singlet or closely spaced doublet. Propyl Group Protons (7H): Methylene adjacent to C2 (~2.2-2.4 ppm, triplet), internal methylene (~1.5-1.7 ppm, sextet), terminal methyl (~0.9-1.0 ppm, triplet). |

| ¹³C NMR | Aromatic Carbons: ~120-145 ppm. The carbon bearing the chlorine (C7) will be in this region, as will the quaternary bridgehead carbons. Vinylic Carbons: C2 (~140-150 ppm, substituted), C3 (~125-135 ppm). Allylic Carbon (C1): ~35-45 ppm. Propyl Group Carbons: ~30-35 ppm (α-CH₂), ~20-25 ppm (β-CH₂), ~10-15 ppm (CH₃). |

| Infrared (IR) | ~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretch. ~2960-2850 cm⁻¹: Aliphatic C-H stretch (propyl group). ~1600, ~1460 cm⁻¹: Aromatic C=C ring stretching. ~1000-1100 cm⁻¹: C-Cl stretch. ~750-850 cm⁻¹: C-H out-of-plane bending for the substituted benzene ring. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 192 and 194 in an approximate 3:1 intensity ratio, which is the isotopic signature of a monochlorinated compound.[7][8] Key Fragments: A peak at m/z 149 (loss of propyl group, C₃H₇), and a peak at m/z 157 (loss of chlorine radical, Cl•). Further fragmentation of the indene core would also be observed. |

Predicted Reactivity and Stability

The reactivity of 7-Chloro-2-propyl-1H-indene is governed by the interplay between the indene core and its substituents.

-

The Double Bond (C1-C2): This is the most reactive site for electrophilic addition. Reactions with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would proceed readily. It is also susceptible to catalytic hydrogenation to form the corresponding indane derivative.

-

Allylic Protons (at C1): The protons on C1 are allylic and acidic, making them susceptible to deprotonation by a strong base to form an indenyl anion. This anion is aromatic and highly stabilized.

-

Aromatic Ring: The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. However, the existing substitution pattern makes further substitution on the aromatic ring sterically hindered and electronically disfavored.

-

Stability and Storage: Indene and its derivatives are known to be sensitive to air, light, and acid, which can catalyze polymerization. It is predicted that 7-Chloro-2-propyl-1H-indene will have similar stability issues. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), refrigerated, and protected from light.

Potential Applications in Research and Development

Substituted indenes are valuable intermediates in several fields of chemical science.

-

Medicinal Chemistry: The indene scaffold is a "privileged structure" in drug discovery. For example, the non-steroidal anti-inflammatory drug Indomethacin contains a related indole structure, and other indene derivatives have shown promise as inhibitors of various enzymes.[9] 7-Chloro-2-propyl-1H-indene could serve as a precursor for novel therapeutic agents.

-

Polymer Science: Indene can be polymerized to form polyindenes, which have applications in resins and plastics. As a monomer, this substituted indene could be used to synthesize specialty polymers with tailored thermal and mechanical properties.

-

Organometallic Chemistry and Catalysis: Indenyl ligands are critical in the field of metallocene catalysis, used for olefin polymerization (e.g., production of polypropylene). This compound could be deprotonated to form the corresponding indenyl anion, which can then be coordinated to transition metals like zirconium or titanium to create novel catalysts.

Predicted Safety and Handling Profile

No specific toxicological data is available for this compound. Therefore, a conservative approach to safety and handling is mandatory, based on the profiles of related chemicals like chlorinated hydrocarbons and indene.

-

GHS Hazard Classification (Predicted):

-

Flammable Liquid: Indene is a flammable liquid.

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid breathing vapors or mist.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Conclusion

7-Chloro-2-propyl-1H-indene presents as a molecule of significant interest for synthetic and materials chemistry. While direct experimental characterization is lacking in current literature, this guide provides a robust, predictive framework for its physicochemical properties, synthesis, spectral characteristics, and reactivity. The insights herein are derived from the foundational principles of chemistry and data from closely related compounds. It is imperative that any future work on this molecule begins with small-scale experimental validation of these predicted properties. This document serves as a starting point to facilitate and accelerate such research endeavors.

References

-

Jovanovic, J., et al. (2007). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. Available from: [Link]

- Ghosh, A. K., & McDonald, T. J. (2015).

-

SpectraBase. 1H-Indene, 2-hexadecyl-2,3-dihydro- - Vapor Phase IR Spectrum. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of indenes. Available from: [Link]

- American Chemical Society Publications. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.

- Jovanovic, J., et al. (2007). NMR analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. Journal of the Serbian Chemical Society.

- American Chemical Society Publications. (2023). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Organic Letters.

- Google Patents. (2008). Method for preparing indene compounds. CN101318887B.

-

NIST. Indene - IR Spectrum. NIST WebBook. Available from: [Link]

- ResearchGate. (2023). Synthesis of indene in liquid-phase by one-pot process using orthogonal tandem catalysis. Reaction Chemistry & Engineering.

-

PubMed. (2021). Synthesis of 2-Chloro-3-amino indenone derivatives and their evaluation as inhibitors of DNA dealkylation repair. Chemical Biology & Drug Design. Available from: [Link]

- Semantic Scholar. Some Reactions of Indene Chloride and the cis- and trans-Chlorohydrins.

- BenchChem. (2025).

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms - Mass Spectrometry. Available from: [Link]

- Google Patents. (2015). Synthetic method of 5-chloro-1-indanone. CN104910001A.

- MDPI. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules.

-

Chemguide. mass spectra - the M+2 peak. Available from: [Link]

- University of Wisconsin-Madison.

- Pearson. The molecule that gave the mass spectrum shown here contains a halogen.

- ResearchGate. Derivation reactions of chloro-substituted allenylsilanes.

- Google Patents. (2019). Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2- hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole)

- American Chemical Society Publications. (1970). Preparation, Properties, and Spectra of Eight Alkylated Indenes.

- Google Patents. (2008). Preparation of substituted indenes. RU2323921C2.

- American Chemical Society Publications. (2006). Rh(I) and Ir(I) Derivatives of a P(S)

-

Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available from: [Link]

- National Institutes of Health. (2020).

- ResearchGate. (2020).

- ResearchGate. (2000). Substituent Effects on the Benzene Ring.

Sources

- 1. 7-CHLORO-2-PROPYL-1H-INDENE | 1003709-23-6 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Indene synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Indene(95-13-6) 1H NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Synthesis of 2-Chloro-3-amino indenone derivatives and their evaluation as inhibitors of DNA dealkylation repair - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of 7-Chloro-2-propyl-1H-indene

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the structural elucidation of 7-Chloro-2-propyl-1H-indene, a substituted indene derivative. Indene scaffolds are significant in medicinal chemistry and materials science, making unambiguous structural confirmation a critical step in research and development.[1] This document moves beyond a simple listing of techniques, instead presenting an integrated analytical strategy that demonstrates how a series of self-validating experiments can lead to an irrefutable structural assignment. We will detail the causality behind experimental choices, provide field-proven protocols, and interpret exemplary data to guide researchers through the process. The workflow emphasizes a logical progression from determining the molecular formula and identifying functional groups to establishing the precise atomic connectivity through advanced NMR techniques.

Section 1: The Integrated Strategy for Structural Elucidation

The confirmation of a chemical structure is not a linear process but a synergistic one, where each analytical technique provides a piece of a larger puzzle. Our strategy for 7-Chloro-2-propyl-1H-indene is built on a foundation of orthogonal techniques, ensuring each piece of evidence is cross-validated. The process begins with establishing the molecular formula, proceeds to identify the core functional groups, and culminates in the meticulous mapping of the atomic framework.

The logical flow of this process is depicted below. This workflow ensures that foundational information (like molecular formula) is secured before investing resources in more complex and time-consuming experiments like 2D NMR.

Caption: Overall workflow for the structure elucidation of 7-Chloro-2-propyl-1H-indene.

Section 2: High-Resolution Mass Spectrometry (HRMS) – The Molecular Blueprint

Objective: To determine the exact molecular weight and elemental composition of the target molecule. For halogenated compounds, mass spectrometry offers a unique and powerful diagnostic tool.[2]

The presence of chlorine is readily identified by its isotopic signature. Chlorine exists naturally as two major isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), which results in a characteristic M+ and M+2 ion peak pattern with an intensity ratio of approximately 3:1.[3][4] This isotopic pattern is a definitive marker for the presence of a single chlorine atom in the molecule.

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in methanol.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Analysis: Calibrate the instrument using a known standard to ensure high mass accuracy (<5 ppm). Identify the molecular ion peak (M⁺) and its corresponding isotopic peaks.

Exemplary Data & Interpretation

The expected molecular formula for 7-Chloro-2-propyl-1H-indene is C₁₂H₁₃Cl.

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Intensity Ratio | Interpretation |

| [M]⁺ (C₁₂H₁₃³⁵Cl) | 192.0706 | 192.0702 | 100% | Molecular ion containing the ³⁵Cl isotope. |

| [M+2]⁺ (C₁₂H₁₃³⁷Cl) | 194.0677 | 194.0673 | 32.5% | Molecular ion containing the ³⁷Cl isotope. |

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy – Functional Group Identification

Objective: To identify the key functional groups and bond types present in the molecule, which helps to confirm the core structural features like aromatic rings and alkyl chains. FTIR is a rapid and non-destructive technique that provides a "molecular fingerprint".[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the purified solid or liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.

Exemplary Data & Interpretation

The FTIR spectrum provides evidence for the key components of the indene structure.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 2870 - 2960 | Strong | Aliphatic (sp³) C-H Stretch (from propyl group) |

| 1605, 1470 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~750 | Strong | C-Cl Stretch |

| 800 - 900 | Strong | Aromatic C-H Out-of-Plane Bending (indicative of substitution pattern) |

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy – Assembling the Puzzle

Objective: To establish the definitive connectivity of the molecule's carbon-hydrogen framework. NMR is the most powerful tool for structure elucidation of organic compounds, providing detailed information about the chemical environment, proximity, and bonding of individual atoms.[8]

4.1 ¹H NMR Spectroscopy

This experiment identifies all unique proton environments and their neighboring protons through spin-spin coupling.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Analysis: Integrate the signals to determine proton ratios and analyze the multiplicity (singlet, doublet, triplet, etc.) to deduce neighboring protons.

Exemplary Data & Interpretation (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Assignment |

| 7.25 | d | 1H | 7.6 | H-4 |

| 7.18 | t | 1H | 7.6 | H-5 |

| 7.10 | d | 1H | 7.6 | H-6 |

| 6.45 | s | 1H | H-3 (vinylic) | |

| 3.35 | s | 2H | H-1 (allylic CH₂) | |

| 2.40 | t | 2H | 7.5 | -CH₂-CH₂-CH₃ |

| 1.65 | sextet | 2H | 7.5 | -CH₂-CH₂-CH₃ |

| 0.95 | t | 3H | 7.5 | -CH₂-CH₂-CH₃ |

Interpretation:

-

The three aromatic protons between 7.10-7.25 ppm with doublet and triplet patterns are characteristic of a 1,2,3-trisubstituted benzene ring.

-

The singlets at 6.45 ppm and 3.35 ppm are assigned to the vinylic (H-3) and allylic (H-1) protons of the indene five-membered ring, respectively.[9]

-

The classic triplet-sextet-triplet pattern for the signals at 2.40, 1.65, and 0.95 ppm is definitive for a propyl group.

4.2 ¹³C NMR & DEPT-135 Spectroscopy

These experiments identify all unique carbon environments and differentiate between CH, CH₂, and CH₃ groups.

Protocol:

-

Instrumentation: Use the same sample and spectrometer as for ¹H NMR.

-

Experiments: Run a standard proton-decoupled ¹³C experiment and a DEPT-135 experiment.

-

Analysis: Correlate the signals to identify the carbon skeleton. DEPT-135 shows CH/CH₃ as positive signals and CH₂ as negative signals. Quaternary carbons are absent.

Exemplary Data & Interpretation (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

| 145.8 | Absent | C-7a (Quaternary) |

| 144.2 | Absent | C-3a (Quaternary) |

| 142.5 | Absent | C-2 (Quaternary) |

| 131.0 | Absent | C-7 (Quaternary, C-Cl) |

| 128.5 | Positive | C-5 (CH) |

| 126.0 | Positive | C-4 (CH) |

| 124.8 | Positive | C-3 (CH) |

| 120.5 | Positive | C-6 (CH) |

| 38.5 | Negative | C-1 (CH₂) |

| 32.1 | Negative | -CH₂-CH₂-CH₃ |

| 22.4 | Negative | -CH₂-CH₂-CH₃ |

| 14.0 | Positive | -CH₂-CH₂-CH₃ |

4.3 2D NMR Spectroscopy – Final Confirmation of Connectivity

Two-dimensional NMR experiments correlate signals to provide an unambiguous map of the molecular structure. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it shows couplings between protons and carbons that are 2-3 bonds away.

Key Expected HMBC Correlations:

-

Placement of the Propyl Group: Protons of the first CH₂ of the propyl group (δ 2.40) will show correlations to the quaternary carbon C-2 (δ 142.5) and the vinylic carbon C-3 (δ 124.8). This definitively places the propyl group at the C-2 position.

-

Confirmation of the Indene Core:

-

The allylic protons at H-1 (δ 3.35) will show correlations to C-2, C-3, C-3a, and C-7a.

-

The vinylic proton at H-3 (δ 6.45) will show correlations to C-2 and C-3a.

-

-

Placement of the Chlorine Atom: The aromatic proton H-6 (δ 7.10) will show a correlation to the chlorine-bearing quaternary carbon C-7 (δ 131.0), confirming the position of the halogen.

The diagram below visualizes these critical HMBC correlations that lock in the final structure.

Caption: Key HMBC correlations confirming the placement of substituents on the indene core.

Section 5: Conclusion

The structural elucidation of 7-Chloro-2-propyl-1H-indene is achieved through a systematic and integrated analytical approach.

-

High-Resolution Mass Spectrometry confirmed the elemental formula C₁₂H₁₃Cl via accurate mass and the signature 3:1 isotopic pattern of chlorine.

-

FTIR Spectroscopy identified the core functional components: an aromatic ring, an aliphatic chain, and a C-Cl bond.

-

1D and 2D NMR Spectroscopy provided the definitive proof of structure. ¹H and ¹³C NMR assigned the specific proton and carbon environments, while COSY, HSQC, and crucially, HMBC experiments pieced together the atomic connectivity, unambiguously placing the propyl group at C-2 and the chlorine atom at C-7.

Each step in this workflow builds upon the last, creating a self-validating system where the data from all techniques converge to support a single, unequivocal structure. This guide provides the foundational strategy and technical insight for researchers to confidently elucidate novel chemical entities.

References

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Clark, J. (n.d.). Mass Spectra - The M+2 Peak. Chemguide.

- ECHEMI. (n.d.). Mass spectrometry analysis of multiple halogen atoms.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.

- ResearchGate. (2025). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.

- Asian Journal of Applied Sciences. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal.

- ChemicalBook. (n.d.). Indene(95-13-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 7-CHLORO-2-PROPYL-1H-INDENE | 1003709-23-6.

- ResearchGate. (n.d.). Fig. S3 1 H NMR spectrum 1H-indene-2-carbonitrile (6b).

- Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.

- American Chemical Society. (n.d.). Benchmark FTIR spectra of substituted ketenes in argon matrices.

- SpectraBase. (n.d.). 1H-indene - Optional[1H NMR] - Chemical Shifts.

- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.

- Asian Journal of Applied Sciences. (2018). FT-IR and FT-Raman spectroscopic analyzes of indeno quinoxaline dervative crystal.

- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.

- King-Pharm. (n.d.). 7-CHLORO-2-PROPYL-1H-INDENE,95% [1003709-23-6].

- Organic Chemistry Portal. (n.d.). Synthesis of indenes.

- YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.

- ResearchGate. (n.d.). The 1H‐indene and some examples of indene pharmaceuticals.

- PubChem. (n.d.). 7-bromo-2-chloro-1H-indene | C9H6BrCl | CID 177728849.

- ResearchGate. (2025). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.

- PubChem. (n.d.). 1-Chloro-2,3-dihydro-1H-indene | C9H9Cl | CID 94465.

- NIST. (n.d.). Benzene, 1-chloro-2-propyl-. NIST WebBook.

- PubChem. (n.d.). 1-chloro-2-ethyl-1H-indene | C11H11Cl | CID 149975267.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. azooptics.com [azooptics.com]

- 6. scialert.net [scialert.net]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Indene(95-13-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 7-Chloro-2-propyl-1H-indene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-2-propyl-1H-indene is a substituted indene derivative with the chemical formula C₁₂H₁₃Cl.[1] Indenes and their derivatives are significant structural motifs in various biologically active molecules and natural products.[2] The introduction of a chloro- group at the 7-position and a propyl group at the 2-position of the indene core can substantially influence its physicochemical properties, which in turn dictates its behavior in biological systems and its potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core physical properties of 7-Chloro-2-propyl-1H-indene, alongside detailed, field-proven methodologies for their experimental determination. The focus is on not just the "what" but the "why," offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.

Core Molecular and Physical Properties

A foundational understanding of a compound's physical properties is paramount for its application in research and development. These properties govern its solubility, distribution, and interaction with other molecules. While some fundamental properties of 7-Chloro-2-propyl-1H-indene are readily available, others require experimental determination.

Table 1: Summary of Known and Undetermined Physical Properties of 7-Chloro-2-propyl-1H-indene

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃Cl | [1] |

| Molecular Weight | 192.68 g/mol | [3] |

| CAS Number | 1003709-23-6 | [3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

Experimental Determination of Physical Properties

The following sections detail robust protocols for the experimental determination of the key physical properties of 7-Chloro-2-propyl-1H-indene. The methodologies are designed to be self-validating, providing accurate and reproducible results.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[4]

Experimental Protocol: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of crystalline 7-Chloro-2-propyl-1H-indene is finely ground to a powder. A capillary tube, sealed at one end, is tapped into the powder to pack a small amount of the sample to a height of 2-3 mm.[5]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of a Mel-Temp apparatus.

-

Approximate Melting Point Determination: A rapid heating rate (10-20 °C/minute) is initially used to determine an approximate melting range.[6]

-

Accurate Melting Point Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20 °C below the approximate melting point, after which the heating rate is slowed to 1-2 °C/minute.[5]

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.[4]

Causality of Experimental Choices:

-

Fine Grinding: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A slow temperature ramp near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing a more accurate melting range.

-

Fresh Sample for Accurate Measurement: Re-solidified samples may have a different crystalline structure, which could alter the observed melting point.[5]

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a crystalline solid.

Boiling Point Determination

The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is a key characteristic of a liquid's volatility. For novel compounds like 7-Chloro-2-propyl-1H-indene, where large quantities may not be available, a micro-boiling point determination is often the most practical approach.

Experimental Protocol: Micro-Boiling Point using a Thiele Tube

-

Sample Preparation: A small amount (a few drops) of liquid 7-Chloro-2-propyl-1H-indene is placed in a small test tube or a Durham tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling mineral oil.[7]

-

Heating: The Thiele tube is gently heated, which allows for even heat distribution. As the temperature rises, a stream of bubbles will emerge from the capillary tube as the trapped air expands.[8]

-

Observation and Recording: Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[7]

Causality of Experimental Choices:

-

Inverted Capillary: The trapped air in the capillary tube acts as an indicator of the vapor pressure of the liquid. When the vapor pressure of the liquid equals the atmospheric pressure, the bubbles will emerge rapidly.

-

Thiele Tube: The specific shape of the Thiele tube facilitates the circulation of the heating oil, ensuring a uniform temperature distribution around the sample and thermometer.[7]

-

Recording on Cooling: Recording the temperature as the liquid enters the capillary upon cooling provides a more accurate measurement of the equilibrium temperature between the liquid and vapor phases.

Diagram 2: Micro-Boiling Point Determination Setup

Caption: A systematic approach to determining the qualitative solubility of an organic compound.

Density Determination

Density is a fundamental physical property that can be used for identification and to assess purity. For a liquid sample, density can be readily determined by measuring the mass of a known volume.

Experimental Protocol: Density of a Liquid using a Pycnometer

-

Measure Mass of Empty Pycnometer: A clean, dry pycnometer of a known volume is accurately weighed.

-

Fill with Sample: The pycnometer is filled with 7-Chloro-2-propyl-1H-indene, ensuring no air bubbles are present. The temperature of the sample should be recorded.

-

Measure Mass of Filled Pycnometer: The filled pycnometer is weighed.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (mass of filled pycnometer - mass of empty pycnometer) / volume of pycnometer

Causality of Experimental Choices:

-

Pycnometer: A pycnometer is a flask with a specific, accurately known volume, which allows for precise determination of the liquid's volume. [9]* Temperature Control: Density is temperature-dependent; therefore, recording the temperature at which the measurement is made is crucial for reproducibility. [10]

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of 7-Chloro-2-propyl-1H-indene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton, the methylene protons of the indene ring, and the protons of the propyl group. The chemical shifts, splitting patterns, and integration of these signals will confirm the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, providing further confirmation of the structure. The chemical shifts of the carbon atoms will be influenced by the presence of the electron-withdrawing chlorine atom and the electron-donating propyl group. [11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. [12]

-

Expected Absorptions:

-

C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

C=C stretching (aromatic): Around 1600-1450 cm⁻¹.

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 7-Chloro-2-propyl-1H-indene (192.68 g/mol ).

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1. [13][14]This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

Conclusion

This technical guide has outlined the essential physical properties of 7-Chloro-2-propyl-1H-indene and provided detailed, scientifically-grounded protocols for their experimental determination. By understanding and applying these methodologies, researchers, scientists, and drug development professionals can ensure the accurate characterization of this and similar compounds, which is a critical step in advancing their potential applications. The emphasis on the rationale behind experimental procedures aims to foster a deeper understanding and promote the generation of reliable and reproducible scientific data.

References

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Unknown. # 5 Determination of Boiling Points. [Link]

-

Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(4), 847–849. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

-

Edlund, U., & Norinder, U. (1981). The I3C Nuclear Magnetic Resonance Substituent Chemical Shifts of 2-Substituted Indenes. Interpretation by a Multivariate Data A. Journal of the Chemical Society, Perkin Transactions 2, (7), 1003-1007. [Link]

-

Unknown. BOILING POINT DETERMINATION. [Link]

-

Unknown. Experiment name / Determination of Boiling point Purpose. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

University of Toronto Scarborough. Solubility. [Link]

-

Unknown. Melting point determination. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

E-AIM. Densities of Organic Compounds. [Link]

-

Unknown. Experiment 1: Melting Point. [Link]

-

ResearchGate. 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Mettler Toledo. What is Melting Point?[Link]

-

Unknown. Experiment 1 - Melting Points. [Link]

-

Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Fluid Phase Equilibria, 301(2), 214-220. [Link]

-

Wikipedia. Indene. [Link]

-

Krishnakumar, V., & Ramasamy, R. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences, 11(2), 83-91. [Link]

-

Al-Rasheed University. Organic Chemistry LABORATORY. [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link]

-

Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. [Link]

-

Babcock University. Experiment 1: Determining the Densities of Solids. [Link]

-

G. C. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(38), 20329–20336. [Link]

-

Mettler Toledo. Measuring Density with Laboratory Balance. [Link]

-

American Chemical Society. (2025, March 24). Benchmark FTIR spectra of substituted ketenes in argon matrices. [Link]

-

ResearchGate. The 1H‐indene and some examples of indene pharmaceuticals. [Link]

-

Krishnakumar, V., & Ramasamy, R. (2018). FT-IR and FT-Raman spectroscopic analyzes of indeno quinoxaline dervative crystal. Asian Journal of Applied Sciences, 11(2), 83-91. [Link]

-

National Center for Biotechnology Information. (2021, December 3). Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. [Link]

-

ACS Publications. (2026, January 16). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. [Link]

-

Organic Chemistry Portal. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. [Link]

-

Dynalene Labs. FTIR – Fourier Transform Infrared Spectroscopy. [Link]

-

ACS Publications. (2026, January 16). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. [Link]

-

Organic Chemistry Portal. Synthesis of indenes. [Link]

-

PubChem. 1-Chloro-2,3-dihydro-1H-indene. [Link]

-

PubChem. 7-chloro-1-methoxy-2,3-dihydro-1H-indene. [Link]

Sources

- 1. 7-CHLORO-2-PROPYL-1H-INDENE,95% [1003709-23-6] | King-Pharm [king-pharm.com]

- 2. Indene - Wikipedia [en.wikipedia.org]

- 3. 7-CHLORO-2-PROPYL-1H-INDENE | 1003709-23-6 [chemicalbook.com]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. mt.com [mt.com]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 11. The 13C nuclear magnetic resonance substituent chemical shifts of 2-substituted indenes. Interpretation by a multivariate data analysis method - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. dynalenelabs.com [dynalenelabs.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

Introduction: The Indene Scaffold in Modern Chemistry

An In-Depth Technical Guide to 7-Chloro-2-propyl-1H-indene (CAS 1003709-23-6): Synthesis, Characterization, and Potential Applications

The indene structural motif is a cornerstone in medicinal chemistry and materials science. As a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring, the indene core is a versatile scaffold found in numerous compounds with significant biological activities.[1][2] Its presence in various drug candidates highlights its importance as a pharmacophore.[3] The strategic introduction of substituents onto the indene ring system allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

This guide focuses on a specific derivative, 7-Chloro-2-propyl-1H-indene (CAS: 1003709-23-6). The incorporation of a chlorine atom is a well-established strategy in drug design, often enhancing a compound's potency and pharmacokinetic profile.[4][5] Similarly, the alkyl (propyl) group can influence lipophilicity and steric interactions with biological targets. While specific literature on 7-Chloro-2-propyl-1H-indene is limited, this document provides a comprehensive overview based on established principles of organic synthesis, spectroscopic analysis, and the known pharmacology of related chloro-indene compounds. It is designed to serve as a foundational resource for researchers and drug development professionals interested in exploring this and similar molecules.

Physicochemical Properties

A summary of the fundamental properties of 7-Chloro-2-propyl-1H-indene is presented below. This data is critical for planning synthetic procedures, purification, and analytical method development.

| Property | Value | Source |

| CAS Number | 1003709-23-6 | [6] |

| Molecular Formula | C₁₂H₁₃Cl | [7] |

| Molecular Weight | 192.68 g/mol | [7][8] |

| MDL Number | MFCD09835221 | [7] |

| Purity (Typical) | ≥95% | [7][9] |

Proposed Synthetic Pathways and Methodologies

Conceptual Retrosynthetic Analysis

A logical retrosynthetic approach would involve a Friedel-Crafts-type cyclization. The target molecule can be disconnected at the C1-C7a bond, leading to a precursor like 1-(2-chlorophenyl)pentan-2-one. This precursor contains the necessary carbon skeleton and functional groups to facilitate ring closure.

Caption: Retrosynthetic analysis for 7-Chloro-2-propyl-1H-indene.

Experimental Protocol: Proposed Friedel-Crafts Cyclization Route

This proposed protocol is based on general methods for synthesizing 1-indanones, which can be subsequently converted to the target indene.[10]

Step 1: Friedel-Crafts Acylation of 2-Chlorotoluene

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Reagents: Add aluminum chloride (AlCl₃) (1.2 equivalents) to the DCM and cool the suspension to 0°C in an ice bath.

-

Addition: Slowly add a solution of 2-chlorotoluene (1.0 equivalent) and propionyl chloride (1.1 equivalents) in DCM to the cooled suspension over 30 minutes.

-

Causality: Aluminum chloride acts as a Lewis acid catalyst, activating the propionyl chloride to generate an acylium ion, which then undergoes electrophilic aromatic substitution on the electron-rich 2-chlorotoluene ring.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate ketone.

Step 2: Reduction and Cyclization to 7-Chloro-2-propyl-1H-indene

-

Reduction: The intermediate ketone can be reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH₄).

-

Dehydration/Cyclization: Treatment of the resulting alcohol with a strong acid catalyst (e.g., polyphosphoric acid (PPA) or sulfuric acid) at elevated temperatures will induce dehydration and intramolecular cyclization to form the indene ring system.[10]

-

Causality: The strong acid protonates the hydroxyl group, turning it into a good leaving group (water). The resulting carbocation is then attacked by the aromatic ring in an intramolecular electrophilic substitution to form the five-membered ring, followed by elimination to form the double bond of the indene.

-

-

Purification: The final product, 7-Chloro-2-propyl-1H-indene, would be purified using column chromatography on silica gel.

Caption: Proposed two-step synthesis workflow for the target compound.

Spectroscopic Characterization (Predictive Analysis)

Without experimental data, we can predict the key features of the NMR and IR spectra based on the molecule's structure. This predictive analysis is invaluable for confirming the identity of the synthesized product.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, methylene, and aliphatic protons.

| Predicted Proton Environment | Approx. Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic Protons (H4, H5, H6) | 7.0 - 7.5 | Multiplet (m) | 3H |

| Vinylic Proton (H3) | 6.5 - 6.8 | Triplet (t) or Singlet (s) | 1H |

| Methylene Protons (H1) | ~3.3 | Singlet (s) or Doublet (d) | 2H |

| Propyl -CH₂- (adjacent to ring) | 2.4 - 2.6 | Triplet (t) | 2H |

| Propyl -CH₂- (middle) | 1.5 - 1.7 | Sextet | 2H |

| Propyl -CH₃ | 0.9 - 1.1 | Triplet (t) | 3H |

-

Rationale: Aromatic protons are deshielded and appear downfield. The vinylic proton (H3) will be upfield relative to the aromatics. The allylic methylene protons (H1) are shifted downfield due to their proximity to the aromatic ring and the double bond. The propyl chain will show standard aliphatic signals with characteristic splitting patterns based on adjacent protons.[11]

¹³C NMR Spectroscopy

The carbon NMR spectrum will distinguish between aromatic, vinylic, and aliphatic carbons. Aromatic carbons typically appear between 110-150 ppm, vinylic carbons between 100-140 ppm, and aliphatic carbons upfield (< 40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands confirming key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium peaks |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong, sharp peaks |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong peaks |

| C=C Stretch (Vinylic) | ~1650 | Medium peak |

| C-Cl Stretch | 750 - 850 | Strong peak |

-

Rationale: These predicted values are based on standard correlation tables for IR spectroscopy. The presence of both sp² (aromatic/vinylic) and sp³ (aliphatic) C-H stretches, along with characteristic aromatic ring vibrations and a C-Cl bond, would be strong evidence for the target structure.[12][13]

Potential Applications in Drug Development

The indene scaffold is associated with a wide range of biological activities.[2] The specific substitution pattern of 7-chloro and 2-propyl suggests several promising avenues for investigation:

-

Anti-inflammatory Agents: Many indene derivatives exhibit anti-inflammatory properties. The lipophilic nature of the propyl group and the electron-withdrawing chlorine could modulate activity and cell permeability.

-

Anticancer Research: The indene core is present in compounds evaluated for their anticancer effects.[2] This molecule could serve as a starting point for developing novel cytotoxic agents or kinase inhibitors.

-

CNS-active Agents: The overall structure may allow for penetration of the blood-brain barrier, making it a candidate for developing agents targeting central nervous system disorders.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 7-Chloro-2-propyl-1H-indene. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. General guidelines based on the parent indene compound should be followed.[14][15]

-

Engineering Controls: Handle only in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.

-

Hazards: Assumed to be flammable and potentially irritating to the skin, eyes, and respiratory system.[15][16] Long-term exposure to related compounds may have effects on the liver and kidneys.[16] Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.

Conclusion

7-Chloro-2-propyl-1H-indene is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data is scarce, this guide provides a robust framework for its synthesis, characterization, and potential areas of application based on established chemical principles and the known properties of related compounds. The proposed synthetic routes are grounded in reliable, high-yielding organic reactions, and the predictive spectroscopic analysis offers a clear roadmap for structural verification. Researchers and drug development professionals can use this guide as a starting point to explore the therapeutic potential of this and other novel substituted indenes.

References

-

Zhang, D., Liu, Z., Yum, E. K., & Larock, R. C. (n.d.). Synthesis of Indene Derivatives via Electrophilic Cyclization. Organic Letters. Available at: [Link]

-

Yao, T., & Larock, R. C. (n.d.). Highly Regio- and Stereoselective Synthesis of Indene Derivatives via Electrophilic Cyclization. Organic Letters - ACS Publications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. Available at: [Link]

-

Taktouk, S., Ben Kraiem, J., & Amri, H. (2014). Efficient Synthesis of Substituted Indene Derivatives. ResearchGate. Available at: [Link]

-

Taktouk, S., Ben Kraiem, J., & Amri, H. (2014). Efficient Synthesis of Substituted Indene Derivatives. Taylor & Francis Online. Available at: [Link]

-

Air Care Technology, LLC. (n.d.). Safety Data Sheet. Available at: [Link]

-

Chemsigma. (n.d.). 7-CHLORO-2-PROPYL-1H-INDENE,95% [1003709-23-6]. Available at: [Link]

-

Scribd. (n.d.). 1H NMR Analysis of Compound 7. Available at: [Link]

-

ResearchGate. (n.d.). Bioactive compounds with indene as the core structure. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Chloro-1H-indene. PubChem. Available at: [Link]

-

Gothwal, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). The 1H-indene and some examples of indene pharmaceuticals. Available at: [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

-

ChemSynthesis. (n.d.). Indenes database - synthesis, physical properties. Available at: [Link]

-

ChemTutorDerek. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available at: [Link]

-

LibreTexts. (n.d.). 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

-

New Jersey Department of Health. (1999). HAZARD SUMMARY - Indene. Available at: [Link]

-

Tony St John. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available at: [Link]

-

Tony St John. (2018, April 13). NMR Analysis - Determining a Structure with IR and NMR. YouTube. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-CHLORO-2-PROPYL-1H-INDENE | 1003709-23-6 [chemicalbook.com]

- 7. 7-Chloro-2-propyl-1H-indene , 95+% , 1003709-23-6 - CookeChem [cookechem.com]

- 8. 7-Chloro-2-propyl-1H-indene | CymitQuimica [cymitquimica.com]

- 9. 7-CHLORO-2-PROPYL-1H-INDENE,95% [1003709-23-6] | King-Pharm [king-pharm.com]

- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 11. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. nj.gov [nj.gov]

Spectroscopic Characterization of 7-Chloro-2-propyl-1H-indene: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 7-Chloro-2-propyl-1H-indene. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of substituted indene derivatives.

Introduction to 7-Chloro-2-propyl-1H-indene and its Spectroscopic Analysis

7-Chloro-2-propyl-1H-indene is a substituted indene derivative with the molecular formula C₁₂H₁₃Cl. The structural characterization of such organic molecules is fundamental in chemical synthesis, drug discovery, and materials science to confirm identity, purity, and structure. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools in this process, each providing unique and complementary information about the molecule's atomic arrangement, functional groups, and overall structure. This guide will detail the predicted spectroscopic signatures of 7-Chloro-2-propyl-1H-indene and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular map can be constructed.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 7-Chloro-2-propyl-1H-indene is expected to exhibit distinct signals corresponding to the aromatic, olefinic, allylic, and propyl protons. The predicted chemical shifts are based on the known effects of substituents on aromatic and indene systems.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~7.2 | d | ~7.5 | 1H |

| H-5 | ~7.1 | t | ~7.5 | 1H |

| H-6 | ~7.3 | d | ~7.5 | 1H |

| H-3 | ~6.4 | s | - | 1H |

| H-1 (CH₂) | ~3.3 | s | - | 2H |

| Propyl-CH₂ | ~2.4 | t | ~7.5 | 2H |

| Propyl-CH₂ | ~1.6 | sextet | ~7.5 | 2H |

| Propyl-CH₃ | ~0.9 | t | ~7.5 | 3H |

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural determination.[2][3]

-

Sample Preparation: Accurately weigh 5-20 mg of 7-Chloro-2-propyl-1H-indene and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[2][3]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.[2]

-

Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.

-

Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals. Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Region (δ 7.1-7.3 ppm): The three protons on the chlorinated benzene ring are expected to appear in this region. The electron-withdrawing effect of the chlorine atom and the substitution pattern will influence their precise chemical shifts. They are predicted to exhibit a complex splitting pattern due to mutual coupling.

-

Olefinic Proton (δ ~6.4 ppm): The proton at the C-3 position of the indene ring is expected to be a singlet, as it has no adjacent protons to couple with.

-

Allylic Protons (δ ~3.3 ppm): The two protons at the C-1 position are allylic and are expected to appear as a singlet.

-

Propyl Group Protons (δ 0.9-2.4 ppm): The propyl group will show three distinct signals: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the indene ring, all with typical coupling constants of around 7.5 Hz.[1]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Quaternary (x2) | 140-145 |

| Aromatic CH (x3) | 120-130 |

| Aromatic C-Cl | ~135 |

| Olefinic Quaternary (C-2) | ~145 |

| Olefinic CH (C-3) | ~125 |

| Allylic CH₂ (C-1) | ~35 |

| Propyl-CH₂ | ~30 |

| Propyl-CH₂ | ~22 |

| Propyl-CH₃ | ~14 |

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with some key differences in sample concentration and acquisition parameters.

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[2]

-

Acquisition: A greater number of scans will be necessary to achieve a good signal-to-noise ratio. A standard ¹³C NMR experiment is typically proton-decoupled to simplify the spectrum to single lines for each unique carbon.

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aromatic and Olefinic Region (δ 120-145 ppm): The eight sp² hybridized carbons of the indene ring system are expected in this region. The carbon bearing the chlorine atom (C-7) will be deshielded.[1]

-

Aliphatic Region (δ 14-35 ppm): The sp³ hybridized carbons of the propyl group and the C-1 of the indene ring will appear in this upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[4]

Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Alkyl C-H Stretch | 2960-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| C-Cl Stretch | 800-600 | Strong |

Experimental Protocol for IR Spectroscopy

For a solid sample like 7-Chloro-2-propyl-1H-indene, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Interpretation of the Predicted IR Spectrum

-

C-H Stretching Region: The spectrum will show distinct absorptions for the aromatic C-H stretches (above 3000 cm⁻¹) and the aliphatic C-H stretches of the propyl group (below 3000 cm⁻¹).[5]

-

C=C Stretching Region: Bands corresponding to the carbon-carbon double bond stretching in the aromatic and five-membered rings will be observed in the 1600-1450 cm⁻¹ region.

-

Fingerprint Region: The region below 1400 cm⁻¹ is complex but contains valuable information. A strong absorption in the 800-600 cm⁻¹ range is expected for the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.[6]

Predicted Major Mass-to-Charge Ratio (m/z) Peaks

| m/z | Proposed Fragment | Notes |

| 192/194 | [M]⁺ | Molecular ion peak with a ~3:1 ratio, characteristic of a single chlorine atom.[7] |

| 177/179 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 149 | [M - C₃H₇]⁺ | Loss of the propyl group (benzylic cleavage). |

| 115 | [C₉H₇]⁺ | Loss of chlorine and the propyl group. |

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 192 and 194, corresponding to the molecules containing the ³⁵Cl and ³⁷Cl isotopes, respectively. The characteristic ~3:1 intensity ratio of these peaks is a clear indicator of the presence of one chlorine atom.[7]

-

Fragmentation Pattern: The fragmentation is likely to be initiated by the cleavage of the weakest bonds. A prominent fragmentation pathway is the benzylic cleavage, leading to the loss of the propyl group and the formation of a stable cation at m/z 149. Further fragmentation can involve the loss of the chlorine atom and rearrangements of the indene core.

Visualization of Analytical Workflows

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of 7-Chloro-2-propyl-1H-indene.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for 7-Chloro-2-propyl-1H-indene in EI-MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust framework for the comprehensive structural elucidation of 7-Chloro-2-propyl-1H-indene. This guide, based on established spectroscopic principles and data from analogous compounds, offers a detailed prediction of the expected spectral data and the necessary experimental protocols for their acquisition. These predicted data serve as a valuable reference for scientists and researchers working with this and related substituted indene derivatives, facilitating accurate compound identification and characterization.

References

- Hertkorn, N., & Schmitt-Kopplin, P. (2007). Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. Analytical and Bioanalytical Chemistry, 387(4), 1439–1456.

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.5 NMR Theory and Experiment. In Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

American Chemical Society. (2017). Infrared Spectroscopy. ACS Reagent Chemicals. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indene, 2,3-dihydro-4-propyl-. Retrieved from [Link]

-

Oxford Academic. (n.d.). Infrared spectra of solid indene pure and in water ice: implications for observed IR absorptions in TMC-1. Retrieved from [Link]

-

SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

YouTube. (2020). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

-

ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

-

SIELC Technologies. (2018). 1H-Indene, 4-chloro-2,3-dihydro-7-methyl-. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

NIST. (n.d.). Indene. NIST Chemistry WebBook. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 7-Chloro-1H-indene (C007B-515647). Retrieved from [Link]

-

PubChem. (n.d.). 2-Propyl-1H-indene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-1H-indene. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of solid indene pure and in water ice. Implications for observed IR absorptions in TMC-1. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

ResearchGate. (2025). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

ACS Publications. (n.d.). Zirconium Complexes Involving 2-Phosphorus-Substituted Indenyl Fragments. Organometallics. Retrieved from [Link]

-

PubMed. (n.d.). Mass spectral fragmentation of 24,24-diphenyl-23-ene derivatives of cholic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2,3-dihydro-1H-indene. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The indene scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid bicyclic framework allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 7-Chloro-2-propyl-1H-indene, a representative substituted indene derivative. The narrative emphasizes the causal relationships behind experimental choices, ensuring that each protocol is presented as a self-validating system. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel indene-based compounds for drug discovery and development.

Introduction: The Significance of the Indene Scaffold

Indene, a bicyclic aromatic hydrocarbon comprising a benzene ring fused to a cyclopentene ring, and its saturated counterpart, indane, are of significant interest in pharmaceutical research.[2] Derivatives of these core structures have demonstrated a wide spectrum of biological activities, including antiviral, antibacterial, anticancer, and neuroprotective properties.[3][4] The therapeutic potential of indene derivatives is largely attributable to the tunability of their steric and electronic properties through substitution on the aromatic and five-membered rings.